molecular formula NOHSO4<br>HNO5S B179271 Nitrosylsulfuric acid CAS No. 7782-78-7

Nitrosylsulfuric acid

Cat. No.: B179271
CAS No.: 7782-78-7
M. Wt: 127.08 g/mol
InChI Key: VQTGUFBGYOIUFS-UHFFFAOYSA-N
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Description

Nitrosylsulfuric acid is a chemical compound with the formula HSO₄NO. It is a colorless solid that is used industrially in the production of caprolactam and was formerly part of the lead chamber process for producing sulfuric acid. The compound is the mixed anhydride of sulfuric acid and nitrous acid .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Mechanism of Action

Target of Action

Nitrosylsulfuric acid (HSO4NO) is a colorless solid that is primarily used in industrial processes . It is the mixed anhydride of sulfuric acid and nitrous acid . In organic chemistry, it is used as a reagent for nitrosating, as a diazotizing agent, and as an oxidizing agent . Its primary targets are organic compounds, particularly amines, where it is used to prepare diazonium salts .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. A typical procedure entails dissolving sodium nitrite in cold sulfuric acid, resulting in the formation of this compound . This compound is then used in organic chemistry to prepare diazonium salts from amines, for example in the Sandmeyer reaction .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conversion of amines to diazonium salts . This process is crucial in the synthesis of various organic compounds. For instance, the nitrosodecarboxylation reaction between this compound and cyclohexanecarboxylic acid is used to generate caprolactam , a compound used in the production of Nylon-6 .

Pharmacokinetics

It’s worth noting that this compound is a hazardous material and precautions are indicated .

Result of Action

The result of this compound’s action is the transformation of certain organic compounds into new forms. For example, it can convert amines into diazonium salts , which are used in the synthesis of a variety of organic compounds. In industry, it is used in the production of caprolactam , a key ingredient in the manufacture of Nylon-6 .

Properties

IUPAC Name

nitroso hydrogen sulfate
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InChI

InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5)
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InChI Key

VQTGUFBGYOIUFS-UHFFFAOYSA-N
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Canonical SMILES

N(=O)OS(=O)(=O)O
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Molecular Formula

HNO5S, NOHSO4
Record name NITROSYLSULFURIC ACID
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DSSTOX Substance ID

DTXSID30889380
Record name Nitrosylsulfuric acid
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Molecular Weight

127.08 g/mol
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Physical Description

Shipped in solution with sulfuric acid (solutions are usually 40% nitrosylsulfuric acid and 54% sulfuric acid (Hawley)). Solution is a straw-colored oily liquid with a sharp odor. When pure, a crystalline solid decomposing at 73 °C. Very irritating to skin and eyes. Used to make dyes and other chemicals., Liquid, Solid; [Merck Index] Sulfuric acid solution: Straw-colored liquid with a sharp odor; [CAMEO] Light yellow crystals; [Sigma-Aldrich MSDS], Solid
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CAS No.

7782-78-7
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Melting Point

73.5 °C
Record name Nitrosylsulfuric acid
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Synthesis routes and methods I

Procedure details

It should be noted that in the absence of sulfamic acid, nitrylsulphuric acid reacts with hydrogen peroxide to produce water, oxygen and nitrososulphuric acid, which material consumes yet more peroxide. This reaction sequence leads to the catalytic destruction of the peroxide added as shown in the following equations:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

16.6 parts of 3-amino-5-nitro-2,1-benzisothiazole are introduced into 130 g of sulphuric acid (96% strength) at 25° C. After 90 minutes' stirring a clear solution has been obtained, to which 31 parts of 50% strength sulphuric acid and 25.8 parts of 42.5% strength nitrosylsulphuric acid are added at an interval of 30 minutes. After a further 30 minutes, the mixture is cooled to 5° C and a solution of 17.6 parts of N-ethyl-N-β-caboxyethyl-m-toluidine in 60 parts of glacial acetic acid is added dropwise at this temperature. After a further 30 minutes, the reaction mixture is poured out onto an ice-water mixture and this mixture is stirred for 4 hours. The dyestuff which has precipitated is filtered off, washed until the wash waters are neutral and then dried. The dyestuff of the formula ##SPC13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosylsulfuric acid
Reactant of Route 2
Nitrosylsulfuric acid
Reactant of Route 3
Nitrosylsulfuric acid

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